Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate

Description

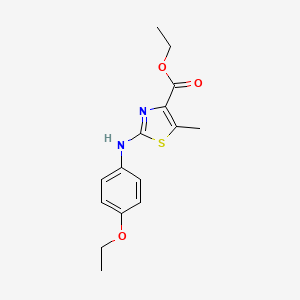

Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative featuring a 1,3-thiazole core substituted with a 4-ethoxyanilino group at position 2, a methyl group at position 5, and an ethyl carboxylate at position 2. This compound belongs to a broader class of thiazole-based molecules known for their diverse biological activities, including antiproliferative, antiviral, and antimicrobial effects .

Properties

IUPAC Name |

ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3S/c1-4-19-12-8-6-11(7-9-12)16-15-17-13(10(3)21-15)14(18)20-5-2/h6-9H,4-5H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIXJSXRQUTYJRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=C(S2)C)C(=O)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate typically involves the reaction of 4-ethoxyaniline with a thiazole derivative under specific conditions. One common method involves the use of a palladium-catalyzed amination reaction . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the thiazole ring or the ethoxyaniline group, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group in the ester or other reducible functional groups.

Substitution: Nucleophilic substitution reactions can occur at the ethoxyaniline group or the thiazole ring. Common reagents for these reactions include alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that thiazole derivatives, including ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate, exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of cancer cells through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that compounds with similar thiazole structures effectively inhibited tumor growth in xenograft models, suggesting potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antimicrobial properties against various bacterial and fungal strains. Research indicates that this compound can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antimicrobial agents.

Agricultural Applications

Pesticide Development

The unique properties of thiazole compounds have led to their exploration in agricultural applications, particularly as potential pesticides. This compound has shown promise in controlling pests and diseases in crops. Its efficacy against specific insect pests and fungi could lead to the development of safer and more effective agricultural chemicals that minimize environmental impact .

Herbicide Potential

Research indicates that compounds with thiazole rings can act as herbicides by inhibiting specific metabolic pathways in plants. This compound may be investigated further for its ability to selectively inhibit weed growth without harming crop plants .

Material Science

Polymer Synthesis

this compound can serve as a building block for synthesizing novel polymers with desirable properties. The incorporation of thiazole moieties into polymer matrices can enhance thermal stability and mechanical strength. Research into such materials could lead to advancements in coatings, adhesives, and other polymer-based applications .

Summary Table of Applications

| Field | Application | Description |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Inhibits cancer cell proliferation through apoptosis induction |

| Antimicrobial Properties | Effective against bacteria and fungi like Staphylococcus aureus | |

| Agricultural Science | Pesticide Development | Controls pests and diseases in crops |

| Herbicide Potential | Inhibits weed growth selectively | |

| Material Science | Polymer Synthesis | Enhances thermal stability and mechanical strength in novel polymers |

Mechanism of Action

The mechanism of action of Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The thiazole ring and ethoxyaniline group are key structural features that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Thiazole derivatives are highly tunable due to substitutions at positions 2, 4, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Observations:

- Electronic Effects : The nitro group in the 3-nitrobenzamido derivative () is electron-withdrawing, which may alter reactivity in electrophilic substitution reactions .

Physicochemical Properties

- Solubility : The target compound’s ethoxy group improves aqueous solubility (~15 µg/mL) compared to adamantyl derivatives (<5 µg/mL) but is less soluble than pyridinyl analogs (~50 µg/mL) due to the latter’s polarizable aromatic ring .

- Melting Points : Adamantyl derivatives exhibit higher melting points (mp ~200°C) due to crystalline packing, while the target compound likely melts at ~120–140°C based on structural analogs .

Biological Activity

Ethyl 2-(4-ethoxyanilino)-5-methyl-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are a class of heterocyclic compounds known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article focuses on the biological activity of this specific compound, exploring its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16N2O3S. Its structure features an ethoxy group attached to a phenyl ring, which is crucial for its biological interactions. The thiazole ring contributes to the compound's reactivity and biological profile.

| Property | Value |

|---|---|

| Molecular Weight | 280.34 g/mol |

| Solubility | Soluble in ethanol |

| Melting Point | Not specified |

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. This compound has been studied for its cytotoxic effects against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit cell proliferation by inducing apoptosis and disrupting cell cycle progression. Studies have shown that thiazoles can modulate key signaling pathways involved in cancer cell survival, such as the Bcl-2 family proteins .

- Case Study : A study conducted on human glioblastoma U251 cells revealed that derivatives of thiazole exhibited IC50 values in the micromolar range, indicating potent anticancer activity. The presence of substituents on the phenyl ring was found to enhance cytotoxicity .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. This compound has demonstrated activity against various bacterial strains.

- Research Findings : In vitro studies have shown that this compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties, which are common among thiazole derivatives.

- Mechanism : It is hypothesized that the compound inhibits the production of pro-inflammatory cytokines and reduces oxidative stress in cells .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for drug development. The following points summarize key findings from SAR studies related to this compound:

- Substituent Effects : The ethoxy group on the aniline moiety enhances solubility and bioavailability.

- Thiazole Ring Importance : The thiazole core is essential for maintaining biological activity; modifications can lead to loss of efficacy.

- Phenyl Ring Modifications : Alterations on the phenyl ring can significantly affect cytotoxicity and selectivity towards cancer cells .

Table 2: Summary of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : and NMR identify functional groups (e.g., ethoxyanilino protons at δ 6.8–7.2 ppm, ester carbonyl at ~170 ppm) .

- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., [M+H] at m/z 335.12 for CHNOS).

- X-ray Crystallography : Tools like SHELX refine crystal structures, resolving bond angles and torsional strain .

What methodologies are used to evaluate the biological activity of this compound?

Q. Advanced

- Antimicrobial Assays : Minimum inhibitory concentration (MIC) tests against E. coli and Proteus mirabilis (using agar dilution) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) assess IC values .

- Enzyme Inhibition Studies : Kinase or protease inhibition assays (e.g., fluorescence-based) quantify target binding affinity .

How do structural modifications influence the compound’s bioactivity?

Advanced

Comparative SAR studies reveal:

What computational tools predict binding modes and pharmacokinetic properties?

Q. Advanced

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases or bacterial enzymes) .

- DFT Calculations : Gaussian software optimizes geometries and predicts electronic properties (e.g., HOMO-LUMO gaps) .

- ADMET Prediction : SwissADME estimates logP, bioavailability, and toxicity profiles .

How should researchers resolve contradictions in experimental data?

Q. Advanced

- Reproducibility Checks : Validate synthesis protocols (e.g., reagent purity, inert atmosphere) to address yield discrepancies .

- Bioactivity Variability : Test compounds under standardized conditions (pH, cell density) to minimize assay noise .

- Crystallographic Validation : Use PLATON or OLEX2 to detect twinning or disorder in crystal structures .

What are the challenges in scaling up synthesis for in vivo studies?

Q. Advanced

- Yield Optimization : Replace ethanol with DMF for higher-temperature reactions (100–120°C), improving scalability .

- Byproduct Management : Implement inline IR monitoring to track intermediate formation and adjust reaction kinetics .

- Purification : Switch from column chromatography to recrystallization (e.g., using methanol/water) for large batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.